molecular formula C32H30N2O7S B327117 ETHYL (2Z)-5-(2,3-DIMETHOXYPHENYL)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(2,3-DIMETHOXYPHENYL)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B327117
M. Wt: 586.7 g/mol
InChI Key: YYUFKXDNNHNVFJ-BWAHOGKJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,4-dimethoxybenzylidene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(2,3-DIMETHOXYPHENYL)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and thiazolopyrimidine derivatives. The key steps in the synthesis may include:

    Condensation Reactions: These reactions involve the formation of carbon-carbon bonds between the benzaldehyde derivatives and the thiazolopyrimidine core.

    Oxidation and Reduction: These steps are used to introduce or modify functional groups within the molecule.

    Esterification: This step involves the formation of the ester group at the carboxylate position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethoxybenzylidene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield saturated derivatives.

Scientific Research Applications

Ethyl 2-(3,4-dimethoxybenzylidene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(2,3-DIMETHOXYPHENYL)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(3,4-dimethoxybenzylidene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in ETHYL (2Z)-5-(2,3-DIMETHOXYPHENYL)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C32H30N2O7S

Molecular Weight

586.7 g/mol

IUPAC Name

ethyl (2Z)-5-(2,3-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H30N2O7S/c1-6-41-31(36)26-27(20-11-8-7-9-12-20)33-32-34(28(26)21-13-10-14-23(38-3)29(21)40-5)30(35)25(42-32)18-19-15-16-22(37-2)24(17-19)39-4/h7-18,28H,6H2,1-5H3/b25-18-

InChI Key

YYUFKXDNNHNVFJ-BWAHOGKJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C(=CC=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/S2)C5=CC=CC=C5

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C(=CC=C3)OC)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C(=CC=C3)OC)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.